5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Cyclopropyl Substitution: The cyclopropyl group can be introduced via a substitution reaction using a suitable cyclopropyl halide.
Oxadiazole Formation: The oxadiazole ring is formed by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphorus oxychloride (POCl3).
Dimethoxyphenyl Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the dimethoxyphenyl group.
Reduction: Reduction reactions can occur, potentially affecting the oxadiazole ring or other functional groups.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may be studied for its catalytic properties in organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Studies on its effectiveness against various microbial strains.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Applications in the synthesis of new polymers with desirable properties.
Mechanism of Action
The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Phenyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H16N4O3/c1-21-10-5-6-11(14(7-10)22-2)15-17-16(23-20-15)13-8-12(18-19-13)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
UQKPVADSEOSRPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4CC4)OC |
Origin of Product |
United States |
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